molecular formula C6H8F2O B2885981 2,2-Difluorospiro[2.3]hexan-5-ol CAS No. 2306276-11-7

2,2-Difluorospiro[2.3]hexan-5-ol

Cat. No. B2885981
CAS RN: 2306276-11-7
M. Wt: 134.126
InChI Key: PYMICOULXGTLSG-UHFFFAOYSA-N
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Description

2,2-Difluorospiro[2.3]hexan-5-ol is a chemical compound with the CAS Number: 2306276-11-7 . It has a molecular weight of 134.13 .


Molecular Structure Analysis

The molecular structure of 2,2-Difluorospiro[2.3]hexan-5-ol is represented by the linear formula: C6H8F2O . The InChI code for this compound is 1S/C6H8F2O/c7-6(8)3-5(6)1-4(9)2-5/h4,9H,1-3H2 .

Scientific Research Applications

Hydrogen Bonding and Oxidative Strength

Research indicates that certain solvents, like Hexafluoroisopropan-2-ol (HFIP), significantly enhance the oxidative strength of hypervalent iodine reagents. This enhancement is attributed to strong hydrogen bonding between the solvent and the oxidizing agent, altering synthetic reactivity. Such findings are crucial for understanding the role of fluorinated solvents in promoting or controlling chemical reactions, especially in the context of [2+2] cycloadditions of styrenes initiated by hypervalent iodine (Ignacio Colomer et al., 2016).

Radical Cations and Electrophilic Aromatic Substitution

The unique properties of 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFP), including low nucleophilicity and high hydrogen bonding donor strength, make it an ideal solvent for stabilizing radical cations. This stabilization is particularly important in electrophilic aromatic substitution, photochemistry, and spin trapping. The ability of fluorinated solvents to influence the lifespan and reactivity of radical cations has significant implications for mechanistic studies and the development of new synthetic methodologies (L. Eberson et al., 1997).

Fluorination Reactions and Solvent Effects

The effectiveness of Hexafluoroisopropan-2-ol (HFIP) as a solvent in fluorination reactions highlights the importance of solvent choice in synthetic chemistry. HFIP's properties facilitate the use of hypervalent fluoroiodane reagents for fluorination without the need for transition metals or additional activators, demonstrating the solvent's role in enhancing reaction yields and conditions for specific fluorination processes (Harsimran K. Minhas et al., 2018).

Epoxidation Reactions and Solvent Activation

Hexafluoro-2-propanol (HFIP) is shown to activate H2O2 from urea-hydrogen peroxide adducts effectively, facilitating the epoxidation of olefins. This activation, especially when using fluoroketones as catalysts, underscores the critical role of fluorinated solvents in modifying reactivity and selectivity in oxidation reactions, which is essential for developing efficient and selective epoxidation protocols (J. Legros et al., 2002).

Directed Ring-Opening Reactions

Studies on the ring-opening reactions of 1,5-dioxaspiro[3.2]hexanes reveal that the outcome can be influenced by the nucleophile's acidity and the addition of Lewis acids. These findings are pivotal for the selective synthesis of 2,2-disubstituted oxetanes, offering insights into controlling reaction pathways and product selectivity based on reagent choice and reaction conditions (Rosa Taboada et al., 2003).

Safety and Hazards

The safety data sheet for 2,2-Difluorospiro[2.3]hexan-5-ol indicates that it may be harmful if swallowed and may cause skin and eye irritation . It’s recommended to use personal protective equipment as required and to ensure good ventilation during handling .

properties

IUPAC Name

2,2-difluorospiro[2.3]hexan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O/c7-6(8)3-5(6)1-4(9)2-5/h4,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMICOULXGTLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorospiro[2.3]hexan-5-ol

CAS RN

2306276-11-7
Record name 1,1-difluorospiro[2.3]hexan-5-ol
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